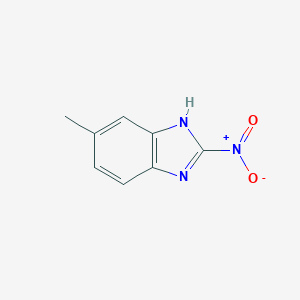

6-methyl-2-nitro-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-2-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a methyl group at the 5-position and a nitro group at the 2-position. This compound is part of the benzimidazole family, known for its wide range of biological and pharmacological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-methyl-2-nitro- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with 2-nitrobenzaldehyde in the presence of a catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

化学反応の分析

Types of Reactions: 6-methyl-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Reduction: 5-methyl-2-amino-benzimidazole.

Oxidation: 5-carboxy-2-nitro-benzimidazole.

Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including 6-methyl-2-nitro-1H-benzimidazole, exhibit significant antimicrobial properties. For instance, research indicates that certain derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial metabolic pathways, making these compounds potential candidates for developing new antibiotics .

Antiparasitic Properties

this compound has shown promising results in antiparasitic applications, particularly against Trichomonas vaginalis. In vitro studies revealed that this compound can significantly reduce the viability of T. vaginalis trophozoites, suggesting its potential as a trichomonacide. The compound's trichomonacidal activity was linked to its ability to alter the expression of metabolic genes within the parasite, which could lead to further therapeutic developments .

Anticancer Potential

The compound's structure allows for interactions with various biological targets within cancer cells. Research into benzimidazole derivatives has highlighted their potential in treating different types of cancer due to their ability to induce apoptosis and inhibit tumor growth. For example, some derivatives have been shown to exhibit cytotoxic effects against cancer cell lines, indicating a pathway for further exploration in oncology .

Agricultural Applications

Pesticidal Properties

Benzimidazole derivatives are also being investigated for their use as pesticides. The compound's ability to disrupt cellular processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Studies have shown that these compounds can effectively control pest populations while minimizing harm to beneficial organisms .

Material Science Applications

Polymer Synthesis

this compound serves as an important intermediate in the synthesis of various polymers and dyes. Its unique chemical structure allows for modifications that can enhance the properties of materials used in coatings and plastics. The incorporation of benzimidazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Activity Against T. vaginalis

In a controlled study, researchers treated T. vaginalis cultures with varying concentrations of this compound. The results indicated a dose-dependent reduction in trophozoite viability, with complete inhibition observed at concentrations above 15 μM after 24 hours. Gene expression analysis revealed significant alterations in metabolic pathways associated with energy production and motility, underscoring the compound's potential as an antiparasitic agent .

作用機序

The mechanism of action of benzimidazole, 5-methyl-2-nitro- involves its interaction with various molecular targets:

類似化合物との比較

Benzimidazole: The parent compound, lacking the methyl and nitro groups.

5-methylbenzimidazole: Similar structure but without the nitro group.

2-nitrobenzimidazole: Similar structure but without the methyl group.

Uniqueness: 6-methyl-2-nitro-1H-benzimidazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .

特性

CAS番号 |

10045-38-2 |

|---|---|

分子式 |

C8H7N3O2 |

分子量 |

177.16 g/mol |

IUPAC名 |

6-methyl-2-nitro-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |

InChIキー |

ZHWBOFHMPVMAIO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |

正規SMILES |

CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |

Key on ui other cas no. |

10045-38-2 |

同義語 |

Benzimidazole,5-methyl-2-nitro-(8CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。